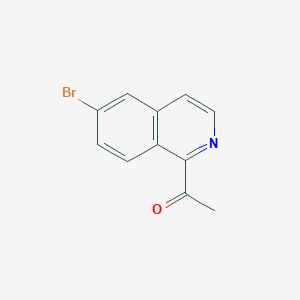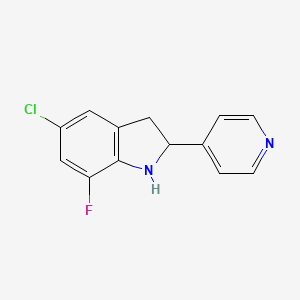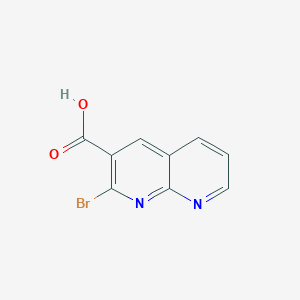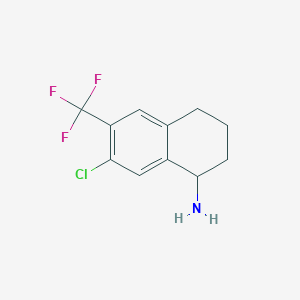
3-Bromo-4-fluoro-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-fluoro-2-nitrobenzaldehyde typically begins with the nitration of 3-Bromo-4-fluorobenzaldehyde. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Bromination: Another route involves the bromination of 4-Fluoro-2-nitrobenzaldehyde using bromine in the presence of a suitable catalyst to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the controlled addition of bromine and nitro groups to the benzaldehyde ring under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the electron-withdrawing effects of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate.
Major Products:
Reduction: 3-Bromo-4-fluoro-2-aminobenzaldehyde.
Oxidation: 3-Bromo-4-fluoro-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4-fluoro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-2-nitrobenzaldehyde is largely determined by its functional groups. The nitro group is highly electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The bromine and fluorine atoms can influence the compound’s reactivity and stability through inductive and resonance effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-fluorobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 3-Bromo-4-nitrobenzaldehyde
Uniqueness: 3-Bromo-4-fluoro-2-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H3BrFNO3 |
|---|---|
Molekulargewicht |
248.01 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-6-5(9)2-1-4(3-11)7(6)10(12)13/h1-3H |
InChI-Schlüssel |
NILCQIUBFULTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)




![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)

